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Compound of Interest

Compound Name: 3-Chloro-5-nitrotoluene

Cat. No.: B098224

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the spectroscopic characterization of 3-Chloro-5-
nitrotoluene, a key intermediate in various synthetic pathways. The following sections present
the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along
with comprehensive protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 3-Chloro-5-nitrotoluene.

'H NMR Data

The proton NMR spectrum of 3-Chloro-5-nitrotoluene was acquired in deuterated chloroform
(CDCIs) on a 500 MHz instrument. The chemical shifts (&) are reported in parts per million
(ppm) relative to tetramethylsilane (TMS).
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Chemical Shift (&

Proton Assignment Multiplicity Integration
ppm)

H-6 8.03 Broad Singlet 1H

H-2 7.94 Broad Singlet 1H

H-4 7.50 Broad Singlet 1H

-CHs 2.46 Singlet 3H

Note: The aromatic protons, though appearing as broad singlets in the cited data, are expected

to show fine coupling. Further high-resolution analysis may resolve these into multiplets.[1][2]

13C NMR Data (Predicted)

Experimental 33C NMR data for 3-Chloro-5-nitrotoluene is not readily available. The following

chemical shifts are predicted based on the analysis of substituted benzenes and related

nitroaromatic compounds. Aromatic carbons typically resonate in the 110-170 ppm range.

Carbon Assignment

Predicted Chemical Shift (& ppm)

C-5 (C-NO2) ~148
C-3 (C-Cl) ~135
C-1 (C-CHs) ~140
C-6 ~125
C-2 ~122
C-4 ~130
-CHs ~21

Infrared (IR) Spectroscopy Data (Predicted)

Key IR absorption bands for 3-Chloro-5-nitrotoluene are predicted based on the characteristic

frequencies of its functional groups.
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Wavenumber (cm~?) Vibrational Mode Functional Group
~3100-3000 C-H Stretch Aromatic C-H
~1600, ~1500 C=C Stretch Aromatic Ring
~1550-1530 Asymmetric NO2 Stretch Nitro Group
~1350-1330 Symmetric NO2 Stretch Nitro Group
~800-700 C-CI Stretch Chloro Group

Mass Spectrometry (MS) Data (Predicted)

The electron ionization (EI) mass spectrum of 3-Chloro-5-nitrotoluene is expected to show
the following key fragments. The molecular weight of 3-Chloro-5-nitrotoluene is 171.58 g/mol

m/z Proposed Fragment lon Notes

Molecular ion peak with
171/173 [M]* isotopic pattern for one
chlorine atom.

125/127 [M - NO2]* Loss of the nitro group.
90 [M-NO: - CIJ* Subsequent loss of chlorine.
77 [CeHs]* Phenyl cation fragment.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of 3-Chloro-5-
nitrotoluene. Instrument-specific parameters may require optimization.

NMR Spectroscopy Protocol

e Sample Preparation:
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o Dissolve approximately 10-20 mg of 3-Chloro-5-nitrotoluene in 0.6-0.7 mL of deuterated
chloroform (CDCIs).

o Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

o Transfer the solution to a clean, dry 5 mm NMR tube.

e 'H NMR Acquisition:

o Spectrometer: 500 MHz NMR Spectrometer

o Solvent: CDCI3

o Temperature: 298 K

o Pulse Sequence: Standard single-pulse sequence

o Spectral Width: -2 to 12 ppm

o Number of Scans: 16-32

o Relaxation Delay: 1.0 s

e 13C NMR Acquisition:

o Spectrometer: 125 MHz NMR Spectrometer

o Solvent: CDCI3

o Temperature: 298 K

o Pulse Sequence: Proton-decoupled pulse sequence

o Spectral Width: 0 to 200 ppm

o Number of Scans: 1024 or more, depending on sample concentration

o Relaxation Delay: 2.0 s
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FTIR Spectroscopy Protocol

e Sample Preparation:

o For solid samples, the KBr pellet method is recommended. Mix a small amount of finely
ground 3-Chloro-5-nitrotoluene (1-2 mg) with approximately 100-200 mg of dry
potassium bromide (KBr).

o Press the mixture into a transparent pellet using a hydraulic press.
e FTIR Acquisition:

o Spectrometer: Fourier Transform Infrared Spectrometer

o Accessory: Transmission holder

o Spectral Range: 4000-400 cm~1

o Resolution: 4 cm

o Number of Scans: 16-32

o Background: A background spectrum of a pure KBr pellet should be recorded and
subtracted from the sample spectrum.

Mass Spectrometry Protocol

e Sample Introduction:

o Introduce a dilute solution of 3-Chloro-5-nitrotoluene in a volatile organic solvent (e.qg.,
methanol or dichloromethane) via direct infusion or through a gas chromatograph (GC-
MS).

e MS Acquisition (Electron lonization - El):
o lonization Mode: Electron lonization (EI)

o lonization Energy: 70 eV
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o Mass Range: m/z 40-300
o Source Temperature: 200-250 °C
o Scan Speed: 1000 amu/s

Workflow and Data Relationships

The following diagrams illustrate the overall workflow for the spectroscopic characterization of
3-Chloro-5-nitrotoluene and the logical relationships between the different spectroscopic
techniques.
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Caption: Workflow for Spectroscopic Characterization.
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Caption: Relationship between Spectroscopic Data and Molecular Structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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